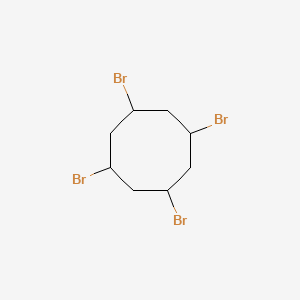
1,3,5,7-Tetrabromocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula C8H12Br4 It is a derivative of cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions
Méthodes De Préparation
1,3,5,7-Tetrabromocyclooctane can be synthesized through the bromination of cyclooctane. The reaction typically involves the addition of bromine (Br2) to cyclooctane in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve continuous flow reactors where bromine is added to cyclooctane in a controlled manner to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product .
Analyse Des Réactions Chimiques
1,3,5,7-Tetrabromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of hydroxylated or aminated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclooctane or partially brominated cyclooctane derivatives.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form cyclooctane derivatives with functional groups like ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3,5,7-Tetrabromocyclooctane has several scientific research applications, including:
Flame Retardants: Due to its bromine content, this compound is used as a flame retardant in various materials, including textiles, plastics, and paints.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Environmental Studies: Research on the environmental impact and degradation pathways of brominated compounds, including this compound, is ongoing to understand their persistence and potential effects on ecosystems.
Mécanisme D'action
The mechanism by which 1,3,5,7-tetrabromocyclooctane exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These bromine radicals react with free radicals generated during the combustion process, thereby interrupting the chain reactions that sustain the fire. This results in a reduction of the overall heat release and slows down the combustion process .
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetrabromocyclooctane can be compared with other brominated flame retardants, such as:
1,2,5,6-Tetrabromocyclooctane: Another brominated derivative of cyclooctane, which is also used as a flame retardant.
Hexabromocyclododecane (HBCD): A widely used brominated flame retardant with a different cyclic structure.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications compared to other brominated compounds.
Propriétés
Numéro CAS |
31454-48-5 |
|---|---|
Formule moléculaire |
C8H12Br4 |
Poids moléculaire |
427.80 g/mol |
Nom IUPAC |
1,3,5,7-tetrabromocyclooctane |
InChI |
InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2 |
Clé InChI |
RTLBBTQCDMYRRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(CC(CC1Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)

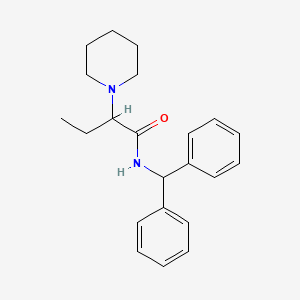
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
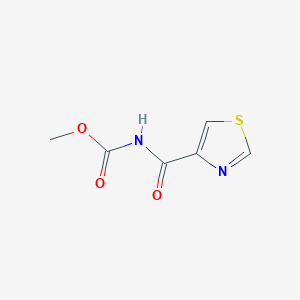

![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)

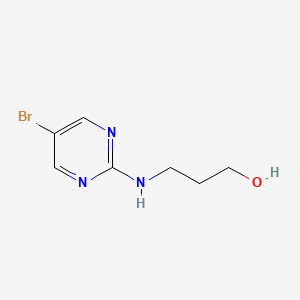
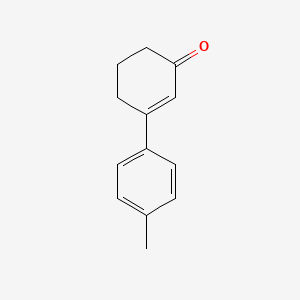
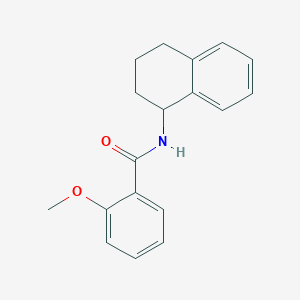
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
